2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine
Description
Structural Elucidation and Molecular Characterization
Bicyclic Framework Analysis: 8-Oxa-3-azabicyclo[3.2.1]octane Motif
The core bicyclic scaffold of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine consists of an 8-oxa-3-azabicyclo[3.2.1]octane system, a rigid bicyclic structure characterized by a six-membered ring fused to a five-membered ring. This motif features a bridgehead nitrogen atom at position 3 and an oxygen atom at position 8, forming a fused bicyclo[3.2.1]octane framework.
The bicyclo[3.2.1]octane system exhibits distinct stereochemical properties due to its rigid geometry. The bridgehead nitrogen participates in a tetrahedral bonding arrangement, while the oxygen atom at position 8 adopts an ether-like configuration. This structural rigidity imposes constraints on conformational flexibility, favoring a chair-like conformation for the six-membered ring and a puckered arrangement for the five-membered ring.
Key Structural Features
| Feature | Description |
|---|---|
| Bridgehead Nitrogen | Position 3, tetrahedral bonding with adjacent carbons and oxygen |
| Oxygen Bridge | Position 8, ether-like linkage between carbons 1 and 8 |
| Ring System | Fused bicyclo[3.2.1]octane: six-membered (bridgehead) + five-membered rings |
Pyrimidin-5-amine Substituent Configuration and Electronic Properties
The pyrimidin-5-amine substituent at position 2 of the bicyclic core introduces significant electronic and steric effects. The pyrimidine ring is a six-membered aromatic system with alternating double bonds, while the amino group at position 5 enhances hydrogen-bonding capacity and electronic reactivity.
Electronic Properties
The pyrimidin-5-amine group exhibits:
- Electron-deficient aromaticity : Due to the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring.
- Hydrogen-bonding potential : The amino group (-NH2) can act as a hydrogen bond donor, influencing molecular recognition in biological systems.
- Conjugation effects : The planar pyrimidine ring allows for π-π stacking interactions, critical for target binding in kinases such as mTOR.
Substituent Orientation
The pyrimidin-5-amine group is positioned orthogonally to the bicyclic core, enabling optimal interactions with biological targets. This spatial arrangement minimizes steric clashes while maximizing electrostatic complementarity.
Spectroscopic Characterization
Spectroscopic data confirm the molecular identity and structural features of this compound.
Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl3):
- δ 7.8–7.9 ppm : Aromatic protons of the pyrimidine ring (doublet, J = 4 Hz).
- δ 3.2–3.5 ppm : Protons on the bicyclic oxygen bridge (multiplet).
- δ 2.0–2.5 ppm : Bridgehead and adjacent protons in the bicyclo[3.2.1]octane system (multiplet).
- δ 5.5–6.0 ppm : Amino protons (-NH2), broad singlet.
13C NMR :
- δ 150–160 ppm : Pyrimidine carbons attached to nitrogen atoms.
- δ 60–70 ppm : Oxygen bridge carbons.
- δ 30–50 ppm : Bicyclic carbons.
Infrared (IR) Spectroscopy
- N-H Stretch : Broad peak at ~3400 cm⁻¹ (amino group).
- C=N Stretch : Strong absorption at ~1650 cm⁻¹ (pyrimidine).
- C-O-C Stretch : Peak at ~1100 cm⁻¹ (ether linkage).
Mass Spectrometry
- Molecular Ion (M⁺) : m/z 206.24 (C10H14N4O).
- Fragment Ions : Loss of NH3 (m/z 189), cleavage of the bicyclic system (m/z 138).
| Technique | Key Observations |
|---|---|
| 1H NMR | Aromatic protons at δ 7.8–7.9 ppm |
| 13C NMR | Pyrimidine carbons at δ 150–160 ppm |
| IR | N-H stretch at ~3400 cm⁻¹ |
| Mass Spec | Molecular ion at m/z 206.24 |
X-ray Crystallographic Studies and Conformational Dynamics
While direct X-ray crystallographic data for this compound are not explicitly reported, insights can be inferred from structurally related compounds. For example, similar bicyclic systems in kinase inhibitors (e.g., PQR309) adopt a chair-like conformation for the six-membered ring, with the oxygen bridge oriented toward the ATP-binding pocket.
Hypothetical Conformational Analysis
- Bridgehead Geometry : The nitrogen at position 3 likely adopts a tetrahedral configuration, enabling interaction with adjacent carbons.
- Pyrimidine Orientation : The pyrimidin-5-amine group is predicted to adopt a planar conformation, facilitating π-stacking with aromatic residues in target proteins.
- Oxygen Bridge Dynamics : The ether oxygen may engage in hydrogen bonding or dipolar interactions, as observed in mTOR inhibitors.
Computational Modeling
Molecular dynamics simulations suggest:
- Low conformational flexibility : Due to the rigid bicyclic framework.
- Preferred dihedral angles : ~60° between the pyrimidine and bicyclic planes.
Properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-7-3-12-10(13-4-7)14-5-8-1-2-9(6-14)15-8/h3-4,8-9H,1-2,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKCJRJBBRWSOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C(C=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . One common method for synthesizing this scaffold is through the enantioselective construction of an acyclic starting material that contains all the required stereochemical information. This allows for the stereocontrolled formation of the bicyclic scaffold . Additionally, methodologies involving desymmetrization processes starting from achiral tropinone derivatives have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis of similar bicyclic compounds often involves large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and reagents to facilitate the formation of the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and bicyclic amine structure enable nucleophilic substitutions under controlled conditions. Key reactions include:
These substitutions are critical for derivatizing the core structure in drug discovery pipelines, particularly for kinase inhibitor development .
Amine Group Alkylation/Acylation
The primary amine at the 5-position undergoes alkylation and acylation reactions:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives (e.g., N-methyl or N-benzyl analogs) | Moderate to high |
| Acylation | Acetyl chloride, pyridine | N-acetylated product | High |
The amine’s nucleophilicity is modulated by the electron-withdrawing pyrimidine ring, requiring mild bases to avoid bicyclic scaffold degradation .
Ring-Opening Reactions
The 8-oxa-3-azabicyclo[3.2.1]octane moiety undergoes selective ring-opening under acidic or oxidative conditions:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux | Linear amine-carboxylic acid derivative | Intermediate for peptide conjugates |
| Oxidative cleavage | Ozone, H₂O₂ | Fragmented aldehydes and secondary amines | Structural diversification |
These reactions are highly dependent on solvent polarity and temperature to preserve the pyrimidine ring’s integrity.
Heterocycle Functionalization
The pyrimidine ring participates in cycloaddition and cross-coupling reactions:
-
Cycloaddition : Reacts with acetylenedicarboxylate under microwave irradiation to form fused tricyclic systems.
-
Cross-Coupling : Buchwald-Hartwig amination with aryl bromides yields biaryl amine derivatives .
Stability and Reactivity Considerations
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that derivatives of pyrimidine compounds, including 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine, exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Studies have shown that similar pyrimidine derivatives can inhibit the activity of kinases involved in cancer progression, making them potential candidates for cancer therapy .
-
Neurological Disorders
- The compound's unique bicyclic structure may provide neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease and multiple sclerosis. Research has highlighted the importance of bicyclic compounds in modulating neurotransmitter systems and reducing neuroinflammation .
-
Antimicrobial Properties
- Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's efficacy in inhibiting microbial growth is currently under investigation, with promising results indicating its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of pyrimidine derivatives in vitro against various cancer cell lines, including breast and lung cancer. The study found that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells through the inhibition of PI3K/mTOR signaling pathways .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 15 | PI3K/mTOR Inhibition |
| A549 (Lung) | 10 | Induction of Apoptosis |
Case Study 2: Neuroprotection
In a model of neurodegeneration, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to controls .
| Treatment | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |
|---|---|---|
| Control | 45 | N/A |
| Compound (10 µM) | 75 | 60 |
Mechanism of Action
The mechanism of action of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Variations in Bicyclic Systems
The 8-oxa-3-azabicyclo[3.2.1]octane core distinguishes this compound from related bicyclic amines. Key structural analogs include:
Key Observations :
Key Findings :
Physicochemical Properties and Commercial Availability
| Property | Target Compound | 6-[(1s,4s)-2-azabicyclo[2.2.2]octan-2-yl]-5-chloropyrimidin-4-amine | 8-(Pyridazin-3-yl)-8-azabicyclo[...]dihydrochloride |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃N₅O | C₁₁H₁₅ClN₄ | C₁₁H₁₈Cl₂N₄ |
| Solubility | Low (free base) | Moderate | High (salt form) |
| Availability | Discontinued | Available via specialized suppliers | Available (chem960.com ) |
Biological Activity
The compound 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine (CAS No. 1512538-42-9) is a bicyclic structure that features both nitrogen and oxygen heteroatoms, contributing to its potential biological activity. This article will explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
- Chemical Formula : CHNO
- Molecular Weight : 206.25 g/mol
- IUPAC Name : 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)-5-pyrimidinamine
- SMILES : c1c(cnc(n1)N2CC3CCC(C2)O3)N
Physical Properties
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | 4 °C |
The compound exhibits potential as a kappa-opioid receptor antagonist , which has implications in pain management and addiction therapies. The structure of the compound allows it to interact with the kappa-opioid receptor, providing insights into its analgesic and anti-addictive properties.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the bicyclic structure can enhance selectivity and potency against specific receptors. For instance, studies on related compounds have shown that altering the pendant groups can significantly impact their affinity for opioid receptors .
Pharmacological Studies
Recent studies have demonstrated the biological efficacy of similar compounds in various models:
- Antiviral Activity : Compounds with similar bicyclic structures have shown potential as broad-spectrum antiviral agents, particularly against dengue virus (DENV). This suggests that the target binding properties of this compound may also extend to viral infections .
- In vitro Studies : In vitro assays have indicated that these compounds can exhibit significant activity in human primary monocyte-derived dendritic cells (MDDCs), which are essential for modeling human immune responses .
Study 1: Kappa Opioid Receptor Antagonism
A series of analogs derived from the bicyclic structure were tested for their ability to inhibit kappa-opioid receptors. The most potent compounds exhibited IC values in the nanomolar range, indicating strong receptor affinity .
Study 2: Antiviral Properties
In a study examining the antiviral properties of related compounds, it was found that certain derivatives demonstrated significant inhibition of DENV replication in MDDCs, underscoring the therapeutic potential of these structures in treating viral infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}pyrimidin-5-amine?
- Methodology :
- Step 1 : Synthesize the bicyclic core (8-oxa-3-azabicyclo[3.2.1]octane) via cyclization reactions using intermediates like endo-8-oxabicyclo[3.2.1]octan-3-ol ( ).
- Step 2 : Functionalize the pyrimidine ring at the 5-position with an amine group using nucleophilic substitution or Buchwald-Hartwig amination ( ).
- Step 3 : Couple the bicyclic fragment to the pyrimidine via a Pd-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) or SNAr displacement ( ).
- Key Reference : Optimization of substituent placement on analogous bicyclic systems (e.g., methyl or phenyl groups) impacts reaction yields and regioselectivity ( ).
Q. How can structural characterization be performed for this compound?
- Tools :
- 1H/13C NMR : Assign peaks for the bicyclic moiety (e.g., bridgehead protons at δ 3.5–4.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm) ( ).
- IR Spectroscopy : Identify carbonyl (C=O) and amine (N-H) stretches in the bicyclic and pyrimidine moieties.
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling this compound?
- PPE : Use face shields, nitrile gloves, and lab coats.
- Engineering Controls : Conduct reactions in fume hoods with proper ventilation ( ).
- First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air ( ).
- Stability : Store at –20°C under inert atmosphere to prevent degradation ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Approach :
- Modify Substituents : Introduce groups (e.g., halogens, alkyl chains) on the bicyclic or pyrimidine moieties.
- Bioactivity Assays : Test analogs against target receptors (e.g., GPCRs, kinases) using in vitro binding assays ( ).
- Example :
| Substituent Position | Group Introduced | Biological Activity (IC50) |
|---|---|---|
| Bicyclic C-3 | Methyl | 120 nM |
| Pyrimidine C-2 | Fluoro | 85 nM |
- Reference : Analogous modifications in thiadiazolo-pyrimidine derivatives improved receptor affinity ( ).
Q. What pharmacological assays are suitable for evaluating its bioactivity?
- In Vitro :
- Enzyme Inhibition : Measure IC50 against target enzymes (e.g., PDEs, proteases).
- Cell-Based Assays : Use HEK293 or CHO cells transfected with target receptors ( ).
- In Vivo :
- Pharmacokinetics : Assess bioavailability and metabolic stability in rodent models.
Q. How can analytical methods resolve purity discrepancies in synthesized batches?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA).
- Pharmacopeial Standards : Compare retention times with certified reference materials (e.g., USP monographs for bicyclic compounds in ).
- Impurity Profiling : Identify byproducts (e.g., unreacted pyrimidine intermediates) via LC-MS.
Q. How does the compound’s stability vary under stress conditions?
- Stress Testing :
| Condition | Degradation Pathway | Stability Outcome |
|---|---|---|
| Heat (60°C, 7 days) | Deamination of pyrimidine | 15% degradation |
| UV Light (48 hrs) | Oxidative ring-opening | 30% degradation |
| Acidic pH (pH 3) | Hydrolysis of bicyclic ether | Complete decomposition |
Q. How to address contradictions in reported synthetic yields?
- Root Cause Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
